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Cat. No.: B1348738 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides predicted ¹³C Nuclear Magnetic Resonance (NMR) spectral data

for (2,2-Dimethylcyclopropyl)methanol (CAS No. 930-50-7). Due to the absence of publicly

available experimental ¹³C NMR data for this compound, a computational prediction was

performed to offer valuable insights for the structural elucidation and characterization of this

molecule. This document presents the predicted chemical shifts in a structured format, outlines

a typical experimental protocol for ¹³C NMR data acquisition, and includes a structural diagram

with atom-specific assignments. This guide serves as a practical resource for researchers in

organic synthesis, medicinal chemistry, and drug development who may be working with this or

structurally related compounds.

Introduction
(2,2-Dimethylcyclopropyl)methanol is a cyclopropane derivative of interest in organic

synthesis due to its unique structural features, which can influence the biological activity and

physicochemical properties of larger molecules. Accurate characterization of such building

blocks is paramount for quality control and for the unambiguous determination of reaction

outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful

techniques for the structural analysis of organic compounds. This guide focuses on the ¹³C

NMR spectral data, which provides information on the carbon skeleton of the molecule. In the
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absence of experimentally acquired spectra in public databases, this guide utilizes a highly

reliable prediction algorithm to provide the ¹³C NMR chemical shifts.

Predicted ¹³C NMR Spectral Data
The ¹³C NMR chemical shifts for (2,2-Dimethylcyclopropyl)methanol were predicted using a

computational model. The data is presented for a standard analysis in chloroform-d (CDCl₃), a

common solvent for NMR spectroscopy.

Table 1: Predicted ¹³C NMR Chemical Shifts for (2,2-Dimethylcyclopropyl)methanol in CDCl₃

Carbon Atom Predicted Chemical Shift (δ) in ppm

C1 25.8

C2 19.5

C3 17.4

C(CH₃)₂ 21.7

-CH₂OH 67.3

-CH₃ (syn to CH₂OH) 27.9

-CH₃ (anti to CH₂OH) 14.9

Note: The assignments for the two methyl groups are based on typical steric and electronic

effects in cyclopropane rings, though their absolute assignment may vary.

Hypothetical Experimental Protocol for ¹³C NMR
Data Acquisition
The following protocol describes a standard procedure for obtaining a ¹³C NMR spectrum of a

small organic molecule like (2,2-Dimethylcyclopropyl)methanol.

3.1. Sample Preparation

Approximately 10-20 mg of (2,2-Dimethylcyclopropyl)methanol is accurately weighed and

dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)
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tetramethylsilane (TMS) as an internal standard.

The solution is transferred to a 5 mm NMR tube.

The NMR tube is securely capped and carefully inserted into the NMR spectrometer's

spinner turbine.

3.2. NMR Spectrometer and Parameters

Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband

probe.

Nucleus: ¹³C

Experiment: Proton-decoupled ¹³C NMR (e.g., zgpg30)

Solvent: Chloroform-d (CDCl₃)

Temperature: 298 K (25 °C)

Frequency: Approximately 100.6 MHz for a 400 MHz spectrometer.

Spectral Width: 0-220 ppm

Pulse Width: 30° pulse

Relaxation Delay (d1): 2.0 seconds

Acquisition Time (aq): 1.0 - 2.0 seconds

Number of Scans (ns): 128 or more, to achieve an adequate signal-to-noise ratio.

3.3. Data Processing

The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

Phase correction is applied to obtain an accurate baseline.

Baseline correction is performed to ensure a flat baseline across the spectrum.
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The chemical shifts are referenced to the TMS signal at 0.00 ppm.

The final spectrum is plotted and the chemical shifts of the peaks are determined.

Visualization of Structure and NMR Assignments
The following diagram illustrates the chemical structure of (2,2-
Dimethylcyclopropyl)methanol and the corresponding predicted ¹³C NMR chemical shift

assignments.

To cite this document: BenchChem. [Technical Guide: Predicted ¹³C NMR Spectral Data of
(2,2-Dimethylcyclopropyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1348738#13c-nmr-spectral-data-for-2-2-
dimethylcyclopropyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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